6-Bromo-3,4-difluoro-2-nitrophenol

Descripción general

Descripción

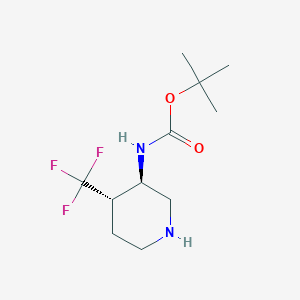

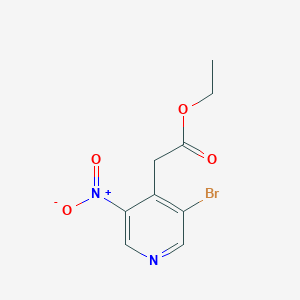

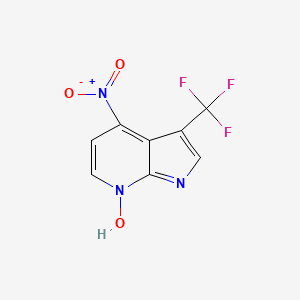

6-Bromo-3,4-difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H2BrF2NO3 . It has a molecular weight of 253.99 g/mol . The compound is also known by other names such as SCHEMBL2897221, CGGFDLQNYKVWJN-UHFFFAOYSA-N, and MFCD26099166 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Bromo-4,5-difluorophenol with nitric acid in dichloromethane at -20°C . The reaction mixture is stirred at -15°C for 20 minutes. After extractive work up with water and dichloromethane, the crude product is purified via automated column chromatography to yield the desired nitrophenol .Molecular Structure Analysis

The InChI of the compound is InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H . The compound has a topological polar surface area of 66 Ų and a complexity of 213 .Physical And Chemical Properties Analysis

The compound has a density of 2.043±0.06 g/cm3 . It has a boiling point of 254.3±35.0 °C . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación

Molecular Catalysis

6-Bromo-3,4-difluoro-2-nitrophenol is involved in molecular catalysis. It is relevant in the cyclisation of halopropyl-nitrophenols, influenced by macrotricyclic ammonium salts. This process is significant in understanding intramolecular nucleophilic substitutions and host-guest complex formations in chemistry (Schmidtchen, 1986).

Preparation and Reactions in Organic Chemistry

This compound is used in the preparation of stable lithio compounds and subsequent reactions with various electrophiles, leading to the production of substituted nitrophenols. This application is crucial for organic synthesis and chemical engineering (Hardcastle, Quayle, & Ward, 1994).

Catalytic Reduction of Nitrophenol

This compound plays a role in the synthesis of gold nanoparticles used as catalysts for the reduction of nitrophenol. This application is significant in the field of nanotechnology and catalysis, offering insights into the reduction processes of nitrophenols (Thawarkar, Thombare, Munde, & Khupse, 2018).

Plant Growth Regulation

This chemical has been identified in studies related to plant growth-regulating compounds. Its activity in promoting cell elongation and inducing specific plant responses highlights its importance in agrichemical research and plant physiology (Wain & Harper, 1967).

Kinetics and Pathways in Chemical Reactions

It is also relevant in studies exploring complex spatiotemporal behavior in photosensitive reactions. Understanding these kinetics and pathways contributes significantly to the fields of physical chemistry and reaction dynamics (Bell & Wang, 2015).

Spectroscopic and Chemical Analysis

The compound is subject to various spectroscopic, XRD, and DFT analyses to understand its chemical activity, electrostatic potential, and molecular interactions. This type of research is fundamental in the development of new materials and the study of molecular structures (Demircioğlu et al., 2019).

Fluorination Studies

This compound is used in fluorination studies, particularly in the production of various fluorinated compounds. This research is crucial for developing new pharmaceuticals and materials science applications (Koudstaal & Olieman, 2010).

Environmental and Biodegradation Studies

Studies on biodegradation pathways and kinetics of similar brominated compounds offer insights into environmental chemistry and pollution control. This research is particularly relevant in understanding the environmental fate of brominated disinfection by-products (Min, Chen, & Hu, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-3,4-difluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGFDLQNYKVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)

![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)

![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)

![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)